molecular formula C16H14N4O3S2 B254482 methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate

methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate

Cat. No. B254482
M. Wt: 374.4 g/mol
InChI Key: BFUCPVGSLFMIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate, also known as MNTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate is not fully understood. However, it is believed that methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate exerts its effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been shown to have various biochemical and physiological effects. In cancer cells, methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been found to induce apoptosis by activating caspase-3 and caspase-9. methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In anti-inflammatory therapy, methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease diagnosis, methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been shown to selectively bind to beta-amyloid plaques and emit fluorescence, allowing for their detection.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate in lab experiments is its high selectivity and specificity for certain targets, such as beta-amyloid plaques in Alzheimer's disease diagnosis. However, methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate also has some limitations, such as its potential toxicity and lack of solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate research. One potential direction is to investigate its applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more efficient and effective synthesis methods for methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate, which can improve its bioavailability and reduce its toxicity. Furthermore, the development of novel drug delivery systems for methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate can enhance its therapeutic efficacy and reduce its side effects. Finally, the use of methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate as a diagnostic tool for other diseases, such as cancer and cardiovascular disease, can also be explored.

Synthesis Methods

Methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate can be synthesized through a multistep process, starting from the reaction of 2-aminothiazole with ethyl chloroformate, followed by the reaction with 2-bromo-4-methylthiophene and hydrazine hydrate. The resulting product is then subjected to cyclization with 2,5-cyclohexadiene-1,4-dione, and the final product is obtained by methylation with methyl iodide.

Scientific Research Applications

Methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and as a diagnostic tool for Alzheimer's disease. In cancer treatment, methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory therapy, methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease diagnosis, methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate has been used as a fluorescent probe to detect the presence of beta-amyloid plaques in the brain.

properties

Product Name

methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate

Molecular Formula

C16H14N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C16H14N4O3S2/c1-23-16(22)19-14-13(12-3-2-8-24-12)18-15(25-14)20-17-9-10-4-6-11(21)7-5-10/h2-9,17H,1H3,(H,18,20)(H,19,22)

InChI Key

BFUCPVGSLFMIJS-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)NC1=C(N=C(S1)NNC=C2C=CC(=O)C=C2)C3=CC=CS3

SMILES

COC(=O)NC1=C(N=C(S1)NNC=C2C=CC(=O)C=C2)C3=CC=CS3

Canonical SMILES

COC(=O)NC1=C(N=C(S1)NNC=C2C=CC(=O)C=C2)C3=CC=CS3

Origin of Product

United States

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